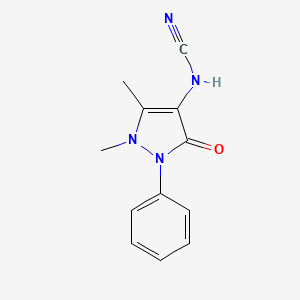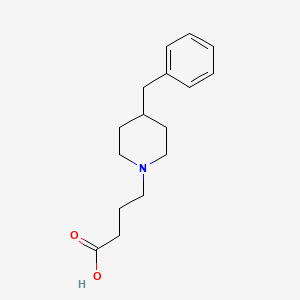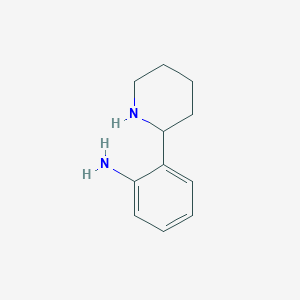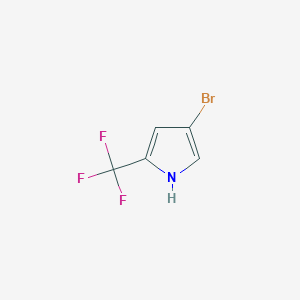
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride is a synthetic organic compound that belongs to the class of amides. It features a chiral center, making it optically active. The compound is characterized by the presence of a furan ring, an amino group, and a hydrochloride salt, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-4-methylpentanoic acid and furan-2-carbaldehyde.
Formation of Amide Bond: The carboxylic acid group of (S)-2-Amino-4-methylpentanoic acid is activated using a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). This is followed by the addition of furan-2-carbaldehyde to form the amide bond.
Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides, forming substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamine.
Substitution: Substituted amides with various alkyl groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-4-methylpentanoic acid: A precursor in the synthesis of (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride.
Furan-2-carbaldehyde: Another precursor used in the synthesis.
(S)-2-Amino-N-(phenylmethyl)-4-methylpentanamide hydrochloride: A similar compound with a phenyl group instead of a furan ring.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring enhances the compound’s ability to participate in π-π interactions, making it a valuable molecule in various research applications.
Eigenschaften
Molekularformel |
C11H18N2O2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-amino-N-(furan-2-ylmethyl)-4-methylpentanamide |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
IQSAJABUABDHND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC1=CC=CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B12114062.png)



![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)



